![molecular formula C12H21Cl2F3N2O2 B2679772 1-[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]pyrrolidine-2-carboxylic acid dihydrochloride CAS No. 1485747-67-8](/img/structure/B2679772.png)
1-[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]pyrrolidine-2-carboxylic acid dihydrochloride
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Overview
Description
The compound “1-[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]pyrrolidine-2-carboxylic acid dihydrochloride” is a complex organic molecule that contains a piperidine ring and a pyrrolidine ring, both of which are common structures in many pharmaceuticals and biologically active compounds . The trifluoroethyl group is a common motif in medicinal chemistry, often used to improve the metabolic stability and lipophilicity of drug candidates.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the piperidine and pyrrolidine rings, possibly through a cyclization or ring-closing metathesis reaction . The trifluoroethyl group could potentially be introduced through a nucleophilic substitution or addition reaction .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, contains a piperidine ring and a pyrrolidine ring, both of which are five-membered rings with one nitrogen atom . The compound also contains a carboxylic acid group, which is a polar functional group that can participate in hydrogen bonding .Chemical Reactions Analysis
As an organic compound containing multiple functional groups, “1-[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]pyrrolidine-2-carboxylic acid dihydrochloride” could potentially undergo a variety of chemical reactions . The carboxylic acid group could be involved in acid-base reactions, esterification reactions, and amide coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups . The presence of the carboxylic acid group would likely make the compound acidic and polar . The trifluoroethyl group could increase the compound’s lipophilicity, which could influence its solubility and permeability .Scientific Research Applications
Catalytic Applications and Synthesis Techniques
- The use of trifluoromethanesulfonic acid as a catalyst facilitates the cyclisation of homoallylic sulfonamides to produce pyrrolidines. This method emphasizes the efficiency of sulfonamides as terminators in cationic cyclisations, leading to the formation of polycyclic systems (Haskins & Knight, 2002).
- A method for synthesizing 3-(pyrrolidin-1-yl)piperidine highlights its importance in medicinal chemistry due to its rigid structure. This novel synthesis approach is more suited for producing large quantities, showing its practical applications in chemical production (Smaliy et al., 2011).
Nanomaterials and Catalysis
- Fe3O4-PPCA nanoparticles have been developed for the efficient synthesis of 2,3-dihydroquinazolin-4(1H)-ones and polyhydroquinolines. These magnetic nanoparticles demonstrate a reusable catalytic activity, underscoring their potential in green chemistry and material science (Ghorbani‐Choghamarani & Azadi, 2015).
Molecular and Crystal Structure Studies
- The crystal and molecular structure of 4-carboxypiperidinium chloride, a closely related compound, has been analyzed, revealing insights into its orthorhombic structure and hydrogen bonding patterns. This study provides a foundational understanding of the structural characteristics of similar compounds (Szafran et al., 2007).
Biocatalysis
- A biocatalytic cascade involving carboxylic acid reductase (CAR), ω-transaminase (ω-TA), and imine reductase (IRED) enzymes has enabled the synthesis of chiral mono- and disubstituted piperidines and pyrrolidines from keto acids or keto aldehydes. This method highlights the role of biocatalysis in achieving high conversion and stereoselectivity in the production of complex organic molecules (Hussain et al., 2016).
Mechanism of Action
Safety and Hazards
Like all chemicals, “1-[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]pyrrolidine-2-carboxylic acid dihydrochloride” should be handled with care to avoid potential hazards . Specific safety data for this compound may not be available, but general precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation .
Future Directions
properties
IUPAC Name |
1-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]pyrrolidine-2-carboxylic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19F3N2O2.2ClH/c13-12(14,15)8-16-6-3-9(4-7-16)17-5-1-2-10(17)11(18)19;;/h9-10H,1-8H2,(H,18,19);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWGUIXLPNARPSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2CCN(CC2)CC(F)(F)F)C(=O)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21Cl2F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]pyrrolidine-2-carboxylic acid dihydrochloride |
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